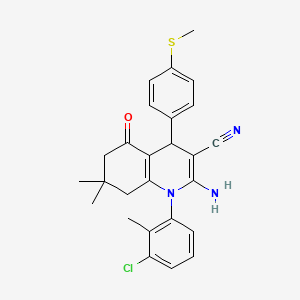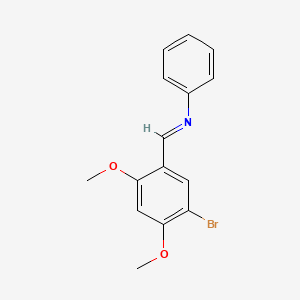![molecular formula C15H22N2O6S B15011642 Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate](/img/structure/B15011642.png)
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate is a complex organic compound with the molecular formula C15H22N2O6S It contains various functional groups, including an ester, a nitro group, and a sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate typically involves multiple steps. One common method includes the esterification of 8-aminooctanoic acid with methanol in the presence of a strong acid catalyst to form methyl 8-aminooctanoate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of an amine derivative.
Substitution: Formation of 8-{[(4-nitrophenyl)sulfonyl]amino}octanoic acid.
Reduction: Formation of an amine derivative.
Scientific Research Applications
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-{[(4-methylphenyl)sulfonyl]amino}octanoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 8-{[(4-chlorophenyl)sulfonyl]amino}octanoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Methyl 8-{[(4-nitrophenyl)sulfonyl]amino}octanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H22N2O6S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 8-[(4-nitrophenyl)sulfonylamino]octanoate |
InChI |
InChI=1S/C15H22N2O6S/c1-23-15(18)7-5-3-2-4-6-12-16-24(21,22)14-10-8-13(9-11-14)17(19)20/h8-11,16H,2-7,12H2,1H3 |
InChI Key |
IYLWVNNBIILYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B15011564.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15011567.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15011580.png)


![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)
![3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)
![N-(3,5-dibromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15011603.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011614.png)
![N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide](/img/structure/B15011615.png)
![3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B15011625.png)
![2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15011626.png)
![Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15011632.png)
